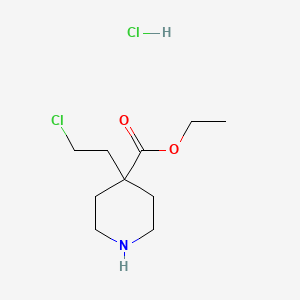
Ethyl 4-(2-chloroethyl)piperidine-4-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Ethyl 4-(2-chloroethyl)piperidine-4-carboxylate hydrochloride” is a chemical compound with the molecular formula C10H19Cl2NO2 . It has a molecular weight of 256.17 . This compound is often used as a building block in chemical synthesis .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H18ClNO2.ClH/c1-2-14-9(13)10(3-6-11)4-7-12-8-5-10;/h12H,2-8H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at a temperature of +4°C .Applications De Recherche Scientifique
Ethyl 4-(2-chloroethyl)piperidine-4-carboxylate hydrochloride is used in a variety of scientific research applications. In organic synthesis, this compound is used as a reagent for the synthesis of a variety of organic compounds. It is also used as a catalyst for polymerization reactions and as a stabilizer for enzyme-catalyzed reactions. In addition, this compound is used as a surfactant in the production of emulsions and dispersions, and as a corrosion inhibitor in aqueous systems.
Mécanisme D'action
The exact mechanism of action of Ethyl 4-(2-chloroethyl)piperidine-4-carboxylate hydrochloride is not well understood. However, it is believed that the compound acts as a surfactant, which means it reduces the surface tension between two immiscible liquids. This allows the two liquids to mix more easily, which can improve the efficiency of a reaction. In addition, this compound is believed to act as a catalyst for certain reactions, which can increase the rate at which a reaction occurs.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, the compound has been shown to have some anti-inflammatory and anti-cancer properties in animal studies. In addition, this compound has been shown to have some antioxidant activity, which may be beneficial in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Ethyl 4-(2-chloroethyl)piperidine-4-carboxylate hydrochloride in laboratory experiments include its water solubility, its low toxicity, and its ability to act as a surfactant and catalyst. The main limitation of this compound is its lack of specificity, which can lead to the synthesis of impure products.
Orientations Futures
Given the potential therapeutic applications of Ethyl 4-(2-chloroethyl)piperidine-4-carboxylate hydrochloride, there are a number of future directions for research. These include further studies of the compound’s biochemical and physiological effects, as well as investigations into its potential use as an anti-inflammatory and anti-cancer agent. In addition, further research is needed to explore the potential of this compound as a corrosion inhibitor and its ability to catalyze polymerization reactions. Finally, further studies are needed to determine the optimal conditions for the synthesis of this compound and to develop improved methods for its purification.
Méthodes De Synthèse
Ethyl 4-(2-chloroethyl)piperidine-4-carboxylate hydrochloride can be synthesized by the reaction of 2-chloroethyl piperidine-4-carboxylate with hydrochloric acid in an aqueous medium. The reaction is typically carried out in an aqueous solution of hydrochloric acid at a temperature of 70-80°C. The reaction can be monitored by thin-layer chromatography (TLC) and the product can be isolated by precipitation with methanol or ethanol.
Safety and Hazards
The compound has several hazard statements associated with it: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and getting medical advice/attention if you feel unwell .
Propriétés
IUPAC Name |
ethyl 4-(2-chloroethyl)piperidine-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2.ClH/c1-2-14-9(13)10(3-6-11)4-7-12-8-5-10;/h12H,2-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSLRVJSQWBGKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCNCC1)CCCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![t-Butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B6314042.png)





![{[1-(1,3-Benzothiazol-2-yl)cyclopentyl]methyl}amine dihydrochloride](/img/structure/B6314069.png)

